2,3-Di(propan-2-yl)aniline
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Overview
Description
2,3-Di(propan-2-yl)aniline is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 3 positions, with an amino group at the 1 position. This compound is a colorless liquid, although it can appear yellow or brown due to oxidation. It is often used in the synthesis of various ligands and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Di(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Another method involves the Friedel-Crafts alkylation of aniline with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires an inert atmosphere and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products
Oxidation: Nitro derivatives, quinones.
Reduction: Secondary amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
2,3-Di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of ligands for coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Di(propan-2-yl)aniline involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. The compound’s bulky structure can influence its binding affinity and selectivity towards specific metal centers.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(propan-2-yl)aniline: Similar in structure but with isopropyl groups at the 2 and 6 positions.
2,4-Di(propan-2-yl)aniline: Isopropyl groups at the 2 and 4 positions.
2,5-Di(propan-2-yl)aniline: Isopropyl groups at the 2 and 5 positions.
Uniqueness
2,3-Di(propan-2-yl)aniline is unique due to the specific positioning of the isopropyl groups, which can influence its reactivity and steric properties. This unique structure can lead to different chemical behaviors and applications compared to its isomers.
Properties
CAS No. |
153921-59-6 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2,3-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,13H2,1-4H3 |
InChI Key |
QBCIVSJJZKMYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)C(C)C |
Origin of Product |
United States |
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